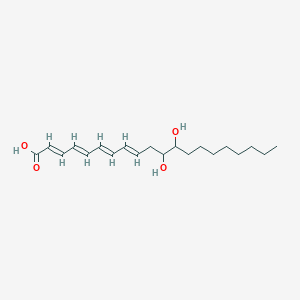
11,12-Dihydroxyeicosatetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,12-Dihydroxyeicosatetraenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H32O4 and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Hydroxyeicosatetraenoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Inflammation and Immune Response
Role in Inflammatory Diseases:
11,12-DHET is implicated in the modulation of inflammatory responses. Research indicates that it can influence the migration and activation of immune cells such as neutrophils and macrophages. For instance, 12-HETE derivatives have been shown to stimulate chemotaxis in human neutrophils and enhance their aggregation, contributing to inflammatory processes .
Case Study: Atopic Dermatitis
In a study involving a mouse model of atopic dermatitis induced by DNCB (1-chloro-2,4-dinitrochlorobenzene), significant increases in levels of 12-HETE were observed in plasma and skin tissues. This suggests that both 12(R)-HETE and 12(S)-HETE play critical roles in the pathogenesis of atopic dermatitis . The findings indicate that these compounds could serve as biomarkers for disease severity and progression.
Cardiovascular Applications
Vascular Biology:
The effects of 11,12-DHET on vascular smooth muscle cells have been explored, particularly regarding its role in regulating vascular tone. It has been shown to act as a competitive antagonist at thromboxane receptors, which are involved in vasoconstriction and platelet aggregation . This antagonistic activity may provide a therapeutic avenue for managing conditions like hypertension and thrombosis.
Case Study: Pulmonary Vascular Resistance
Research has demonstrated that the 12-lipoxygenase pathway, which produces 11,12-DHET, is crucial in mediating pulmonary vascular resistance. Elevated levels of this compound have been associated with increased resistance in pulmonary circulation, suggesting its potential as a target for therapies aimed at pulmonary hypertension .
Metabolic Disorders
Diabetic Retinopathy:
Recent studies have highlighted a correlation between elevated serum levels of 11,12-DHET and the risk of diabetic retinopathy (DR) in patients with diabetes mellitus. In both children with type 1 diabetes and adults with type 2 diabetes, higher concentrations of this eicosanoid were linked to an increased incidence of DR . This association underscores the potential use of 11,12-DHET as a biomarker for early detection and monitoring of diabetic complications.
Cancer Research
Tumor Microenvironment:
There is emerging evidence that 11,12-DHET may influence tumor biology by modulating the tumor microenvironment. It has been observed to affect cell proliferation and survival pathways within cancerous tissues. Preclinical studies suggest that manipulating levels of this compound could alter tumor growth dynamics .
Case Study: Prostate Cancer
Investigations into the role of hydroxyeicosatetraenoic acids (including 11,12-DHET) in prostate cancer have shown that these metabolites can impact cell signaling pathways related to tumor growth and metastasis. The modulation of these pathways presents a potential therapeutic target for prostate cancer treatment .
Neurobiology
Neurological Implications:
The presence of 11,12-DHET has been linked to neuroinflammatory processes. Its involvement in modulating neuronal responses during inflammation suggests potential applications in neurodegenerative diseases where inflammation plays a key role .
Summary Table of Applications
属性
CAS 编号 |
122087-32-5 |
|---|---|
分子式 |
C20H32O4 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E)-11,12-dihydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6-8,10-11,13-14,17-19,21-22H,2-5,9,12,15-16H2,1H3,(H,23,24)/b7-6+,11-8+,13-10+,17-14+ |
InChI 键 |
FIEQPEXIQSRLJW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(CC=CC=CC=CC=CC(=O)O)O)O |
手性 SMILES |
CCCCCCCCC(C(C/C=C/C=C/C=C/C=C/C(=O)O)O)O |
规范 SMILES |
CCCCCCCCC(C(CC=CC=CC=CC=CC(=O)O)O)O |
同义词 |
11,12-DHETE 11,12-dihydroxy-eicosatetraenoic acid 11,12-dihydroxyeicosatetraenoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















